2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol

Description

Molecular Architecture

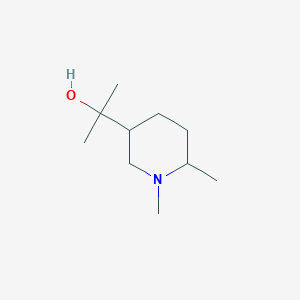

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol is a chiral piperidine derivative with a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Its core structure comprises:

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle with methyl substituents at positions 1 and 6.

- Propan-2-ol moiety : A secondary alcohol group attached to the piperidine ring at position 3.

- Stereochemistry : The compound adopts the (3R,6R) configuration, confirmed by X-ray crystallography and chiral resolution methods.

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine substituents | 1,6-dimethyl groups (axial or equatorial orientation) |

| Propan-2-ol group | Hydroxyl (-OH) attached to a tertiary carbon (C3) |

| SMILES | CC1CCC(CN1C)C(C)(C)O (canonical) / C[C@@H]1CN(C)[C@H](C)CC1 (isomeric) |

The piperidine ring adopts classical chair conformations, with methyl groups typically occupying equatorial positions to minimize steric strain.

Stereochemical Considerations

The (3R,6R) configuration is critical for biological activity and synthetic applications. This stereochemistry arises from:

- Chiral centers : Positions 3 and 6 of the piperidine ring.

- Steric control : The axial or equatorial orientation of methyl groups influences conformational stability.

Comparison with Isomers

| Property | (3R,6R)-Isomer (Target) | Cis-Isomer (CAS 2057-25-2) | Trans-Isomer |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | C₁₀H₂₁NO | C₂₃H₂₆N₂O₃* |

| Configuration | (3R,6R) | Cis | Trans |

| Synthesis Status | Custom synthesis | Custom synthesis | Custom synthesis |

| Biological Relevance | Muscarinic receptor targeting | Limited data | Limited data |

Note: Trans-isomer molecular formula discrepancy suggests potential impurity or misannotation.

Stereochemical purity is achieved via asymmetric synthesis or chiral resolution, with key intermediates such as (3R,6R)-1,6-dimethylpiperidin-3-amine.

Conformational Dynamics of Piperidine Ring

The piperidine ring exhibits dynamic equilibrium between chair conformations, influenced by:

- Substituent orientation : Axial vs. equatorial methyl groups.

- Ring inversion barriers : ~8–9 kcal/mol for chair-chair interconversion.

Conformational Preferences

In gas-phase electron diffraction studies, axial methyl groups predominate in related silapiperidines due to lower steric compression. Solution-phase NMR and IR data confirm analogous trends for this compound.

Ring Inversion Pathways

| Parameter | Value | Method |

|---|---|---|

| ΔH‡ | 9.6 kcal/mol | Quantum calculations |

| ΔS‡ | 2.1 eu | Experimental |

| Dominant Conformer | Chair | GED, IR, Raman |

The propan-2-ol group’s axial orientation is stabilized by reduced steric hindrance compared to equatorial placement.

Hydrogen Bonding and Intermolecular Interactions

The propan-2-ol hydroxyl group participates in:

- Intramolecular hydrogen bonding : Limited due to steric constraints from methyl groups.

- Intermolecular interactions : Weak C—H⋯O hydrogen bonds in crystalline states.

Hydrogen Bonding in Crystal Structures

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| O—H⋯O | 1.7–2.0 | 160–170 | ~5 (estimated) |

| C—H⋯O | 2.5–3.0 | 120–140 | ~1–2 |

In solution, the hydroxyl group’s proton is deshielded (δ ~1.5–2.0 ppm in ¹H NMR), indicating weak intermolecular interactions. Protonation at the piperidine nitrogen increases δN by ~15 ppm, reflecting electron density redistribution.

Impact of Hydrogen Bonding on Conformation

| Condition | Effect on Conformation |

|---|---|

| Intramolecular H-bond | Stabilizes twisted-boat conformations |

| Protonation | Enhances axial methyl group preference |

| Solvent Polarity | Weakens H-bonding in polar solvents |

Hydrogen bonding directs supramolecular assembly in crystals, forming chains along the b-axis via C—H⋯O contacts.

Properties

IUPAC Name |

2-(1,6-dimethylpiperidin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-5-6-9(7-11(8)4)10(2,3)12/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOXYSCJOAAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol is a chemical compound with the molecular formula \$$C{10}H{21}NO\$$ and a molecular weight of 171.3 g/mol. It can also be referred to as trans this compound.

Synthesis of 2-(Pyridin-3-yl)propan-2-ol

A synthetic route to a related compound, 2-(Pyridin-3-yl)propan-2-ol, involves reacting 3-acetylpyridine with methyllithium in diethyl ether and benzene at 25°C for 1.5 hours, with a ketone/MeLi ratio of 1:2, resulting in an 89% yield.

Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol

2-(6-Bromopyridin-2-yl)propan-2-ol can be synthesized using methylmagnesium iodide and methyl 6-bromopyridine-2-carboxylate in diethyl ether under a nitrogen atmosphere.

- Add 30 mL of 3 M methylmagnesium iodide/diethyl ether to 300 mL of diethyl ether solution of 8.72 g of methyl 6-bromopyridine-2-carboxylate under a nitrogen atmosphere.

- Add water and 2 N hydrochloric acid to the reaction liquid and extract with ethyl acetate.

- Wash with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dry with anhydrous magnesium sulfate.

- Evaporate the solvent under reduced pressure to obtain crude 2-(6-bromo-2-pyridinyl)-2-propanol as a yellow oily substance.

- ¹H-NMR (400 MHz, \$$CDCl_3\$$): \$$\delta\$$ 7.56 (1H, t, J=7.8 Hz), 7.38 (1H, dd, J=7.8, 1.0 Hz), 7.36 (1H, dd, J=7.8, 1.0 Hz), 1.55 (6H, s).

- ESI-MS Found: m/z[M+H]+ 216, 218.

Another procedure for synthesizing 2-(6-Bromopyridin-2-yl)propan-2-ol involves using n-butyllithium in tetrahydrofuran and hexane at -76 to 20°C. A 1.6 M solution of n-butyllithium in hexane (31.2 mL, 50 mmol) is placed in a dry 250 mL round bottom flask fitted with a stir bar, septum, and temperature probe and cooled to -76°C in a dry-ice acetone bath. THF (30 mL) is added, followed by a solution of 2,6-dibromopyridine (11.5 g, 50 mmol) in THF (60 mL) slowly via syringe, maintaining the temperature under -60°C. After stirring, acetone (6 mL, 80 mmol) is added. The product is extracted with dichloromethane to yield 2-(6-bromo-pyridin-2-yl)-propan-2-ol (10.6 g, 98%) as an orange oil.

Table of Synthesis Conditions and Yields

| Reactants | Conditions | Yield |

|---|---|---|

| Methyl 6-bromopyridine-2-carboxylate | 1. Methylmagnesium iodide/diethyl ether, diethyl ether, nitrogen atmosphere 2. Water, 2 N hydrochloric acid 3. Aqueous saturated sodium hydrogencarbonate solution, saturated saline water, anhydrous magnesium sulfate | Crude |

| 2,6-Dibromopyridine, n-butyllithium, acetone | 1. n-butyllithium in hexane, THF, -76°C 2. Acetone 3. 5% aqueous solution of ammonium chloride | 98% |

| 2,6-Dibromopyridine, propan-2-one | n-butyllithium in hexane, tetrahydrofuran, -76 - 20℃ | 94.3% |

Chemical Reactions Analysis

Types of Reactions

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Key Differences :

- Contains a cyclohexenyl ring instead of a piperidine ring, reducing nitrogen-based polarity.

- Lower molecular weight (154.25 vs. 171.28 g/mol) likely results in differences in boiling point and volatility .

- Applications: Used in sensory studies for alcoholic beverages due to its terpene-like properties .

Indolyl-Propan-2-ol Derivatives (Compounds 10 and 11)

- Molecular Formula : C₂₃H₂₆N₂O₃

- Molecular Weight : 378.5 g/mol

- Key Differences: Complex indole-based structures with methoxy and phenoxy substituents enhance receptor-binding affinity. Higher molecular weight (378.5 vs. 171.28 g/mol) correlates with pharmacological activity, such as α₁/β₁-adrenoceptor modulation and antiarrhythmic effects . Applications: Investigated for cardiovascular and spasmolytic therapies .

4-Dimethyl-6-methyl-tetrahydro-1,3-oxazine-2-one

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- Key Differences: Replaces the piperidine ring with an oxazine ring, introducing a lactone functional group. Lower molecular weight (143.19 vs. 171.28 g/mol) and altered polarity may affect solubility in organic solvents . Applications: Potential use in heterocyclic chemistry for drug synthesis.

Functional Group and Reactivity Comparison

Biological Activity

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol, with the molecular formula C10H21NO, is a compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two methyl groups and a hydroxyl group. This unique structure contributes to its diverse biological activities.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.3 g/mol |

| Functional Groups | Hydroxyl (-OH), Piperidine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. It may modulate the activity of these receptors, influencing physiological responses such as neurotransmitter release.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- CNS Activity : It is studied for its potential effects on the central nervous system (CNS), suggesting applications in treating neurological disorders.

- Antihypertensive Effects : Preliminary studies indicate possible antihypertensive properties, making it a candidate for further investigation in cardiovascular therapies.

- Antidepressant Potential : The compound's interaction with neurotransmitter systems also positions it as a potential antidepressant agent.

Case Studies and Experimental Data

-

CNS Interaction Studies :

- In vitro studies have shown that this compound interacts with dopamine and serotonin receptors, indicating its potential role in mood regulation and anxiety reduction.

-

Antihypertensive Activity :

- A study demonstrated that the compound significantly reduced blood pressure in hypertensive animal models. The mechanism was linked to the modulation of adrenergic receptors, enhancing vasodilation.

-

Antidepressant Effects :

- Research published in pharmacological journals highlights the compound's ability to increase serotonin levels in synaptic clefts, providing evidence for its antidepressant-like effects in animal models.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | CNS modulation, antihypertensive | Potential antidepressant |

| Solifenacin | Overactive bladder treatment | Similar piperidine structure |

| Alfuzosin | Benign prostatic hyperplasia treatment | Shares structural characteristics |

Q & A

Q. What synthetic strategies are employed to achieve stereochemical purity in 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol?

Answer: Stereochemical purity is critical due to the compound’s piperidine ring and tertiary alcohol group. Key strategies include:

- Chiral Resolution : Use of chiral chromatography (e.g., HPLC with amylose-based columns) to separate cis and trans isomers .

- Asymmetric Synthesis : Catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry at the piperidine ring .

- Protecting Groups : Temporary protection of the hydroxyl group during synthesis to prevent racemization, followed by deprotection under mild conditions (e.g., TFA) .

Q. How can computational modeling predict the conformational stability of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Map energy minima for chair vs. boat conformations of the piperidine ring .

- Analyze intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom in the piperidine ring .

- Predict NMR chemical shifts (via GIAO method) to validate experimental data .

Key Insight : The trans isomer exhibits lower steric strain due to equatorial positioning of methyl groups on the piperidine ring .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in NMR data for this compound?

Answer: Discrepancies in splitting patterns or chemical shifts often arise from dynamic conformational changes. Methodological approaches include:

- Variable-Temperature NMR : Identify coalescence temperatures to assess ring-flipping kinetics in the piperidine moiety .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of methyl groups and hydroxyl protons to distinguish cis/trans isomers .

- Isotopic Labeling : Use of deuterated solvents (e.g., D₂O) to simplify splitting in hydroxyl proton signals .

Q. Example Workflow :

Acquire ¹H NMR at 25°C and −40°C to observe line broadening.

Perform NOESY to detect through-space interactions between C1/C6 methyl groups and the hydroxyl proton.

Q. How does this compound function as a critical impurity in Solifenacin manufacturing?

Answer: As a process-related impurity, it arises during Solifenacin synthesis via:

Q. Analytical Mitigation :

Q. What methodologies differentiate structural analogs (e.g., pyridine/pyrrolidine derivatives) from this compound?

Answer:

- Mass Spectrometry : Compare fragmentation patterns (e.g., loss of H₂O [m/z −18] vs. CH₃ [m/z −15]) .

- IR Spectroscopy : Identify O-H stretching (~3400 cm⁻¹) and tertiary amine vibrations (C-N stretch at 1250 cm⁻¹) .

- X-ray Crystallography : Resolve piperidine ring puckering (chair vs. twist-boat) vs. planar heterocycles in analogs .

Case Study : Pyridine analogs lack the piperidine ring’s basic nitrogen, altering solubility (logP difference: ~0.5) and reactivity in nucleophilic substitutions .

Methodological Guidelines for Data Contradictions

Q. How to address conflicting logP values reported for this compound?

Answer: Contradictions arise from measurement techniques (experimental vs. computational). Resolve via:

- Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

- QSAR Models : Apply consensus models (e.g., ALOGPS, XLOGP3) to cross-validate predictions .

Example : PubChem reports logP = 1.2 (calculated), while experimental data may vary due to pH-dependent ionization of the tertiary amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.